Tetrahydrocarbazoles, including derivatives structurally similar to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol, are heterocyclic compounds consisting of a benzene ring fused to a partially saturated cyclohexane ring and a pyrrole ring. They are considered privileged structures in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities. [, , , , , , , , , , , , , ]
The regioselective synthesis of novel 2,3,4,4a-tetrahydro-1H-carbazoles has been explored, and their cholinesterase inhibitory activities have been evaluated. These compounds show promise as inhibitors of acetyl- and butyrylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases1.
In the field of antiviral therapy, 2,3,4,9-tetrahydro-1H-carbazole derivatives have been designed as inhibitors of the HCV NS5B polymerase. These compounds have been optimized for potency, with certain derivatives demonstrating significant inhibitory activity, which could lead to new treatments for hepatitis C2.
The synthesis of heteroannulated carbazoles has been achieved using 2,3,4,9-tetrahydro-1H-carbazol-1-ones. These reactions have led to the formation of isoxazolo- and pyrazolo-fused carbazoles, expanding the chemical diversity of carbazole derivatives and their potential applications in medicinal chemistry3.
Reductive cyclization techniques have been employed to convert o-nitroarylated-α,β-unsaturated aldehydes and ketones into 1,2,3,9-tetrahydro-4H-carbazol-4-ones and related heterocycles. This method demonstrates the versatility of carbazole derivatives in the synthesis of complex heterocyclic structures, which could have implications in drug discovery and development4.
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol primarily employs the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions. This reaction proceeds through several steps:
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-ol features a tricyclic system with one hydroxyl group attached to the first position of the carbazole ring. Key structural data includes:
The compound's structure allows for various interactions with biological molecules, which is crucial for its potential applications in medicinal chemistry.
2,3,4,9-Tetrahydro-1H-carbazol-1-ol can participate in several chemical reactions:
The mechanism of action for 2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with biological systems:
The compound has shown potential as a bioactive molecule that can influence various cellular processes by:
Research indicates that it may inhibit certain phosphatase activities linked to bacterial virulence and cancer progression .
2,3,4,9-Tetrahydro-1H-carbazol-1-ol has diverse applications across various fields:
The compound 2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS RN: 1592-62-7) is systematically named according to IUPAC conventions as 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole. Its molecular formula is C12H13NO, corresponding to a molecular weight of 187.24 g/mol [6]. The nomenclature specifies:
Synonymous designations include 1-hydroxy-1,2,3,4-tetrahydrocarbazole and 1,2,3,4-tetrahydro-carbazol-1-ol, reflecting alternative numbering or functional group prioritization [6]. Structurally, this compound belongs to the tetrahydrocarbazole family, characterized by a tricyclic framework featuring a non-aromatic cyclohexene ring fused to an indole moiety (benzene-pyrrole fusion). Key molecular descriptors include:
Table 1: Molecular Identity of 2,3,4,9-Tetrahydro-1H-Carbazol-1-ol
Property | Value |
---|---|
IUPAC Name | 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole |
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
CAS Registry Number | 1592-62-7 |
Synonyms | 1-Hydroxytetrahydrocarbazol; BB_NC-2609 |
The C1 position bearing the hydroxyl group is a chiral center in 2,3,4,9-tetrahydro-1H-carbazol-1-ol, giving rise to enantiomers (R)- and (S)-1-hydroxy-tetrahydrocarbazole. The cyclohexene ring adopts a half-chair conformation, as observed in X-ray crystallography of analogous tetrahydrocarbazoles [5]. This conformation introduces transannular strain, influencing stereoselective reactions at C1.
The compound exhibits tautomeric equilibria involving:
Intermolecular stabilization occurs via N–H···π and C–H···π interactions, as confirmed by crystal packing analyses of related structures. The N9-H bond acts as a hydrogen-bond donor, while the aromatic indole ring serves as an acceptor [5].
2,3,4,9-Tetrahydro-1H-carbazol-1-ol exhibits distinct properties compared to its carbonyl analog and fully aromatic counterparts:
Table 2: Comparative Analysis of Key Carbazole Derivatives
Property | 2,3,4,9-Tetrahydro-1H-carbazol-1-ol | 2,3,4,9-Tetrahydro-1H-carbazol-1-one | Fully Aromatic Carbazole |
---|---|---|---|
Core Saturation | Partially saturated (C2-C4, C9) | Partially saturated (C2-C4, C9) | Fully unsaturated |
Functional Group | -OH at C1 | -C=O at C1 | None at C1 |
Melting Point | Not reported | 164–165°C [c], 169–173°C [j] | 246–247°C |
Conjugation Extent | Moderate (enol-indole) | Extended (keto-indole) | Fully conjugated |
Polarity (TPSA) | 36.02 Ų [f] | 32.7 Ų | 15.8 Ų |
Key Structural and Electronic Differences:
The 1-ol derivative’s hydrogen-bonding capacity enables distinct supramolecular interactions compared to ketones or hydrocarbons, influencing solid-state packing and biological target engagement [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: